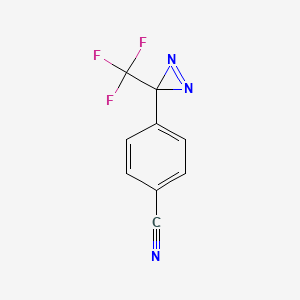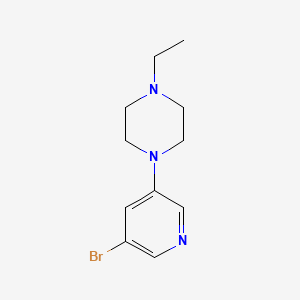
(2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as MPTP, is a synthetic compound that has been widely studied for its potential therapeutic properties. MPTP belongs to the class of chalcones, which are natural or synthetic compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in inflammation and oxidative stress. (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammatory cytokines. Additionally, (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to activate the Nrf2 pathway, a key regulator of antioxidant defenses in cells.
Biochemical and Physiological Effects
Studies have shown that (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can have a range of biochemical and physiological effects in cells and animals. In addition to its anti-inflammatory and antioxidant activities, (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in some cancer cell lines. (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to have neuroprotective effects in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Advantages and Limitations for Lab Experiments
(2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several advantages for laboratory experiments, including its low cost, ease of synthesis, and well-characterized chemistry. However, there are also some limitations to using (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in research. One limitation is that (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to have some toxicity in cells and animals at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of interest is the development of new synthetic analogs of (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one with improved pharmacological properties, such as increased solubility and lower toxicity. Another area of research is the investigation of (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one's potential as a therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one and to identify its molecular targets in cells and tissues.
Scientific Research Applications
(2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's anti-inflammatory and antioxidant activities. Studies have shown that (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce oxidative stress in cells.
properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-5-2-4-11(10-12)14(15)8-7-13-6-3-9-17-13/h2-10H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCDRXUDRCHJV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



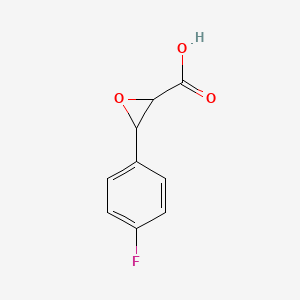

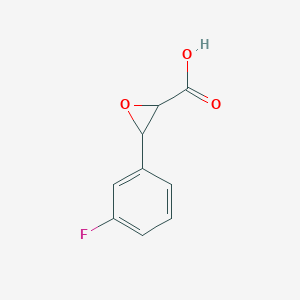

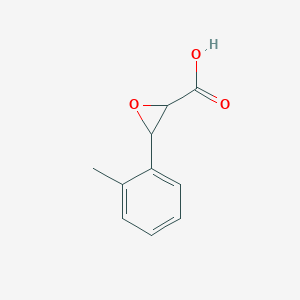
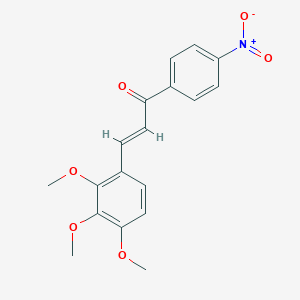
ruthenium(II)](/img/structure/B3096642.png)


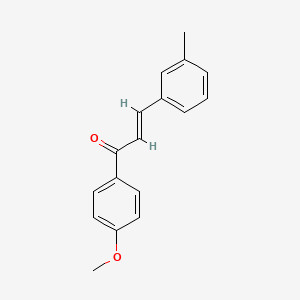
![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)
